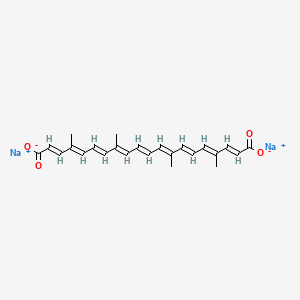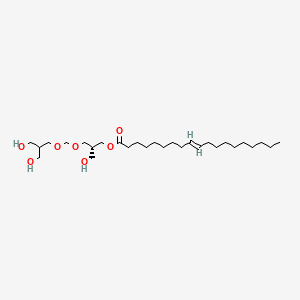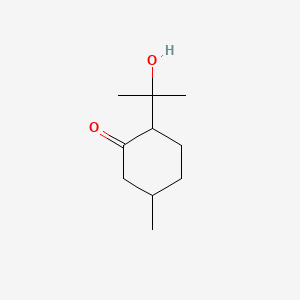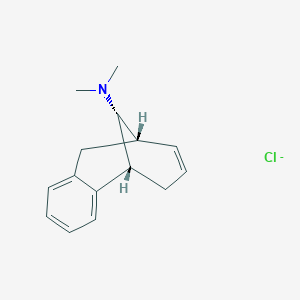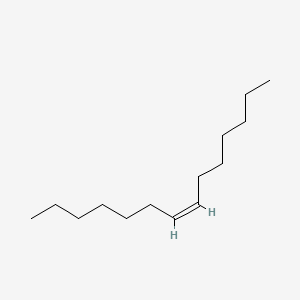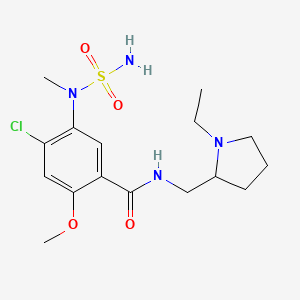
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- is a complex organic compound with a molecular formula of C15H23N3O4S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzamide core with various functional groups, makes it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available starting materials. The process often includes:
Nitration and Reduction:
Sulfonation: The addition of sulfonyl groups to the amine.
Methoxylation: The addition of methoxy groups.
Coupling Reactions: The final coupling of the functionalized benzamide with the pyrrolidinyl moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Amisulpride: A benzamide derivative used as an antipsychotic agent.
Sulpiride: Another benzamide derivative with similar therapeutic applications.
Uniqueness
Benzamide, 5-((aminosulfonyl)methylamino)-4-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of sulfonyl, chloro, and methoxy groups, along with the pyrrolidinyl moiety, sets it apart from other benzamide derivatives.
This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.
特性
CAS番号 |
90763-45-4 |
|---|---|
分子式 |
C16H25ClN4O4S |
分子量 |
404.9 g/mol |
IUPAC名 |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-[methyl(sulfamoyl)amino]benzamide |
InChI |
InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20(2)26(18,23)24)13(17)9-15(12)25-3/h8-9,11H,4-7,10H2,1-3H3,(H,19,22)(H2,18,23,24) |
InChIキー |
WXXUSBVEISPEKQ-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)N(C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


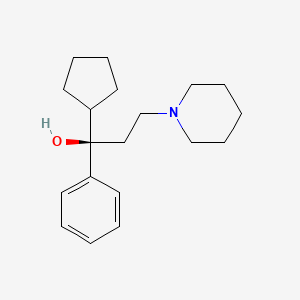
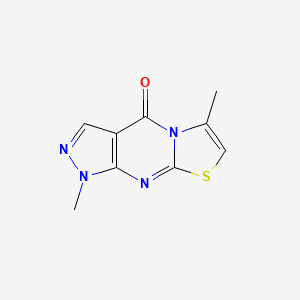
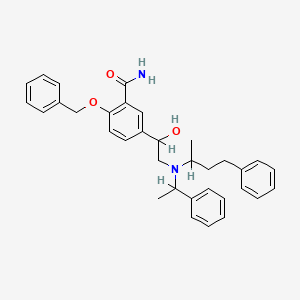
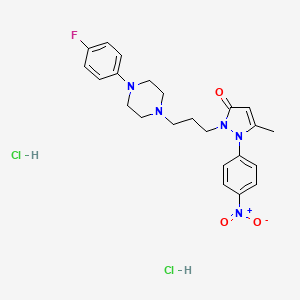

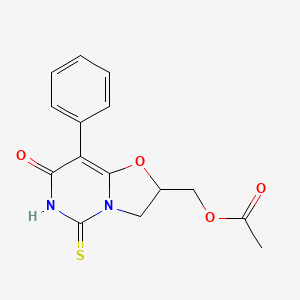
![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
